7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit similar biological activities.
Pyrido[1,2-a]pyrimidin-4-ones: These compounds share a similar core structure and undergo comparable chemical reactions.
Uniqueness
Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-methyl-2-phenyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N2O/c1-10-7-13-15-12(8-14(17)16(13)9-10)11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
InChI Key |
SOJLEBTZNKOUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=CC(=O)N2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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